4-Hydroxynaphthalene-1-carbonitrile
Overview
Description
4-Hydroxynaphthalene-1-carbonitrile is a useful research compound. Its molecular formula is C11H7NO and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that naphthoquinones, a class of compounds to which 4-hydroxynaphthalene-1-carbonitrile belongs, have garnered much attention due to their pharmacological properties, including anticancer action .
Mode of Action
Naphthoquinones have been reported to exhibit diverse mechanisms of action, which depend on structural differences among them
Biochemical Pathways
Naphthoquinones have been reported to affect various biochemical pathways
Result of Action
Naphthoquinones have been reported to exhibit anticancer action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, polycyclic aromatic hydrocarbons (PAHs), a class of compounds to which this compound belongs, are environmental pollutants formed from the incomplete combustion of carbon-containing products . Exposure to these compounds can occur through ingestion or inhalation and has been linked to various health conditions
Biochemical Analysis
Biochemical Properties
4-Hydroxynaphthalene-1-carbonitrile plays a significant role in biochemical reactions, particularly those involving redox processes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as quinone reductases, which are involved in the reduction of quinones to hydroquinones . These interactions are crucial as they help in understanding the compound’s role in oxidative stress and redox signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, such as those regulated by the Nrf2 pathway . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in redox reactions, thereby impacting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit certain protein tyrosine phosphatases, which play a role in cell signaling . Additionally, this compound can induce changes in gene expression by modulating transcription factors such as Nrf2, thereby influencing the cellular response to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can undergo degradation in certain solvents, which can affect its long-term impact on cellular function . Additionally, the temporal effects of this compound on cellular processes, such as gene expression and enzyme activity, can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant properties and protection against oxidative stress . At higher doses, it can have toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as quinone reductases and cytochrome P450 enzymes, which play a role in its metabolism and conversion to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites within the cell, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake and distribution within the cell . Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments, thereby affecting its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.
Properties
IUPAC Name |
4-hydroxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCUUNRCGDNUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467702 | |
Record name | 4-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35462-47-6 | |
Record name | 4-Hydroxynaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxynaphthalene-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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